2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano and phenyl groups, a sulfanyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific requirements .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano or sulfonamide moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an anticancer agent, particularly against breast cancer cell lines.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: The compound can be used to study the structure-activity relationships of pyridine derivatives and their biological activities.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The cyano and sulfonamide groups are likely involved in binding to enzymes or receptors, modulating their activity. The
Properties
Molecular Formula |
C26H20N4O3S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C26H20N4O3S2/c27-16-23-22(18-7-3-1-4-8-18)15-24(19-9-5-2-6-10-19)30-26(23)34-17-25(31)29-20-11-13-21(14-12-20)35(28,32)33/h1-15H,17H2,(H,29,31)(H2,28,32,33) |
InChI Key |
MDTWOIRLVKKPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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